molecular formula C15H12ClNO4 B2853477 [2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 1090961-42-4

[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No. B2853477
CAS RN: 1090961-42-4
M. Wt: 305.71
InChI Key: BUYWBTJSVQSZAF-UHFFFAOYSA-N
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Description

The compound “[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate” is a complex organic molecule. It contains a methoxyphenyl group, a carboxylate group, and a chloropyridine group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present in the molecule. For example, the carboxylate group could participate in acid-base reactions, the chloropyridine group could undergo nucleophilic substitution reactions, and the methoxyphenyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of functional groups it contains .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as guidelines for its safe handling and disposal .

Future Directions

The future research directions for a compound like this could include exploring its potential applications in various fields, studying its reactivity and mechanism of action, and developing new synthesis methods. This could lead to the discovery of new reactions, the development of new materials, or the discovery of new therapeutic agents .

properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-20-13-5-3-2-4-11(13)12(18)9-21-15(19)10-6-7-14(16)17-8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYWBTJSVQSZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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